4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further connected to a brominated trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of the 4-bromo-2,3,5-trimethylphenoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to form the desired oxadiazole ring. The final step involves coupling the oxadiazole derivative with a pyridine moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis of the intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the trimethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and brominated phenoxy compounds. Examples include:
- 2-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzene
- 4-{5-[(4-chloro-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine .
Uniqueness
What sets 4-{5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine apart is its unique combination of a brominated trimethylphenoxy group with an oxadiazole-pyridine framework. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[(4-bromo-2,3,5-trimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-8-14(11(2)12(3)16(10)18)22-9-15-20-17(21-23-15)13-4-6-19-7-5-13/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVJZRVPCLGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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